molecular formula C5H5F3O4 B6157962 2-(trifluoromethyl)butanedioic acid CAS No. 686-78-2

2-(trifluoromethyl)butanedioic acid

Cat. No. B6157962
CAS RN: 686-78-2
M. Wt: 186.1
InChI Key:
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Description

2-(Trifluoromethyl)butanedioic acid (TFMBA) is a versatile organic compound with a wide range of applications in the fields of biochemistry, medicine, and material science. It is a monocarboxylic acid with the molecular formula C4H4F3O4. TFMBA is a colorless liquid with a pungent odor and a melting point of -7.3°C. It is highly soluble in water and polar organic solvents, and has a low vapor pressure.

Scientific Research Applications

2-(trifluoromethyl)butanedioic acid is an important compound in the fields of biochemistry and medicine, as it is used in a variety of laboratory experiments and medical treatments. In biochemistry, 2-(trifluoromethyl)butanedioic acid is used in a variety of applications, including the synthesis of peptides and proteins, the study of enzymatic reactions, and the study of the structure and function of nucleic acids. In medicine, 2-(trifluoromethyl)butanedioic acid is used as a drug delivery agent, as it can be used to deliver drugs directly to the site of action. It is also used in the synthesis of drugs, such as anti-cancer agents, and in the treatment of certain diseases.

Mechanism of Action

2-(trifluoromethyl)butanedioic acid is an important compound in the fields of biochemistry and medicine, as it is used in a variety of laboratory experiments and medical treatments. In biochemistry, 2-(trifluoromethyl)butanedioic acid is used in a variety of applications, including the synthesis of peptides and proteins, the study of enzymatic reactions, and the study of the structure and function of nucleic acids. In medicine, 2-(trifluoromethyl)butanedioic acid is used as a drug delivery agent, as it can be used to deliver drugs directly to the site of action. The mechanism of action of 2-(trifluoromethyl)butanedioic acid is not fully understood, but it is believed to be due to its ability to form stable complexes with a variety of molecules, including drugs and other compounds.
Biochemical and Physiological Effects
2-(trifluoromethyl)butanedioic acid has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, 2-(trifluoromethyl)butanedioic acid has been shown to inhibit the activity of certain enzymes and to inhibit the growth of certain bacteria. In clinical studies, 2-(trifluoromethyl)butanedioic acid has been shown to have anti-inflammatory and anti-cancer effects, as well as to reduce the risk of stroke and heart attack. In addition, 2-(trifluoromethyl)butanedioic acid has been shown to reduce cholesterol levels and to improve the metabolism of glucose.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(trifluoromethyl)butanedioic acid in laboratory experiments is its high solubility in water and polar organic solvents. This makes it easy to use in a variety of experiments, and makes it possible to use it in a wide range of concentrations. Additionally, 2-(trifluoromethyl)butanedioic acid is relatively inexpensive and easy to obtain. However, 2-(trifluoromethyl)butanedioic acid is also highly reactive, and can easily react with other compounds in the laboratory, which can lead to unwanted side reactions.

Future Directions

The potential applications of 2-(trifluoromethyl)butanedioic acid are vast, and there are many possible future directions for research. One possible direction is to further explore the biochemical and physiological effects of 2-(trifluoromethyl)butanedioic acid, and to develop new methods for the delivery of drugs using 2-(trifluoromethyl)butanedioic acid. Additionally, research could be done to explore the potential use of 2-(trifluoromethyl)butanedioic acid in the synthesis of new drugs and materials. Finally, further research could be done to develop new methods for the synthesis of 2-(trifluoromethyl)butanedioic acid.

Synthesis Methods

The most common method of synthesizing 2-(trifluoromethyl)butanedioic acid is by the reaction of trifluoroacetic anhydride with butanedioic acid. This reaction is typically performed in the presence of a base, such as sodium hydroxide, to promote the formation of the desired product. Other methods of synthesizing 2-(trifluoromethyl)butanedioic acid include the reaction of trifluoroacetic acid with an ester of butanedioic acid, or the reaction of trifluoromethyl iodide with butanedioic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(trifluoromethyl)butanedioic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-bromo-2-methylpropanoic acid", "trifluoroacetic acid", "sodium hydroxide", "sodium carbonate", "sodium borohydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 2-bromo-2-methylpropanoic acid to 2-(trifluoromethyl)-2-methylpropanoic acid", "React 2-bromo-2-methylpropanoic acid with trifluoroacetic acid in the presence of sodium hydroxide and sodium carbonate to form 2-(trifluoromethyl)-2-methylpropanoic acid.", "Step 2: Reduction of 2-(trifluoromethyl)-2-methylpropanoic acid to 2-(trifluoromethyl)butanal", "React 2-(trifluoromethyl)-2-methylpropanoic acid with sodium borohydride in the presence of hydrochloric acid to form 2-(trifluoromethyl)butanal.", "Step 3: Oxidation of 2-(trifluoromethyl)butanal to 2-(trifluoromethyl)butanedioic acid", "React 2-(trifluoromethyl)butanal with potassium permanganate in the presence of water to form 2-(trifluoromethyl)butanedioic acid." ] }

CAS RN

686-78-2

Product Name

2-(trifluoromethyl)butanedioic acid

Molecular Formula

C5H5F3O4

Molecular Weight

186.1

Purity

95

Origin of Product

United States

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